dimethylsilane](/img/structure/B15331313.png)
(R)-[2-Bromo-1-(4-fluorophenyl)ethoxy](tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a bromine atom, a fluorophenyl group, and a tert-butyl-dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane typically involves the reaction of ®-2-bromo-1-(4-fluorophenyl)ethanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(R)-2-Bromo-1-(4-fluorophenyl)ethanol+tert-butyl-dimethylsilyl chloridetriethylamine(R)-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrocarbon.
Applications De Recherche Scientifique
®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the silyl group provides steric protection and enhances the stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Bromo-1-(4-chlorophenyl)ethoxydimethylsilane
- ®-2-Bromo-1-(4-methylphenyl)ethoxydimethylsilane
- ®-2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane
Uniqueness
®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in the synthesis of fluorinated organic molecules.
Propriétés
Formule moléculaire |
C14H22BrFOSi |
|---|---|
Poids moléculaire |
333.31 g/mol |
Nom IUPAC |
[2-bromo-1-(4-fluorophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-13(10-15)11-6-8-12(16)9-7-11/h6-9,13H,10H2,1-5H3 |
Clé InChI |
YYDGJQSHYXSZOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


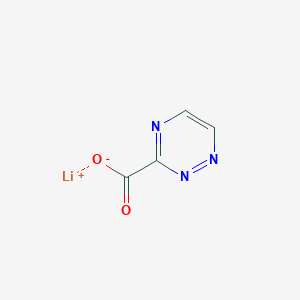

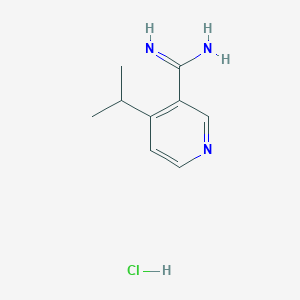
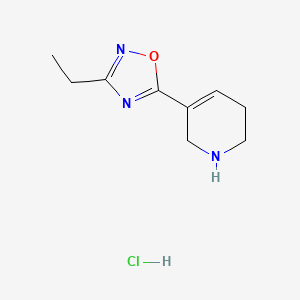

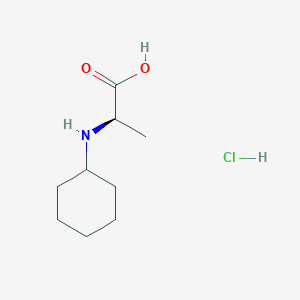
![ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15331272.png)
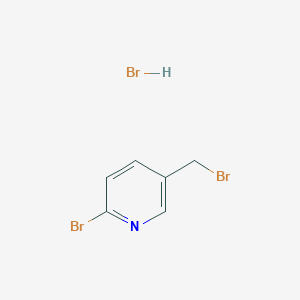
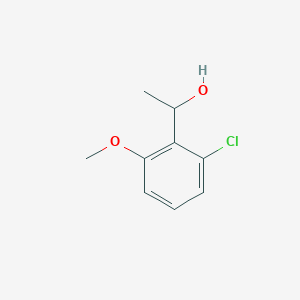
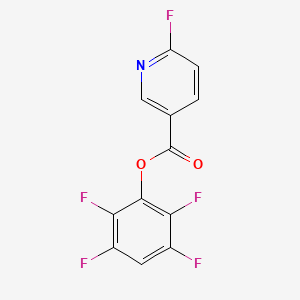
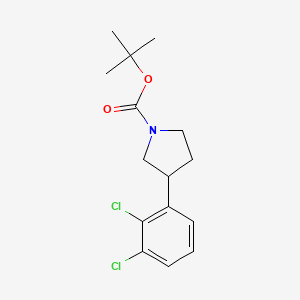


![7-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15331320.png)
